5-Phenyl-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that belongs to the class of thiadiazoles, which are characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This compound has garnered attention due to its potential biological activities, including antifungal and anticancer properties. The systematic name describes its structure, indicating the presence of a phenyl group attached to the thiadiazole ring.
5-Phenyl-1,3,4-thiadiazole-2-thiol can be synthesized from various precursors through established chemical reactions. Its derivatives are often explored for their pharmacological properties, making them significant in medicinal chemistry.
This compound is classified as a thiadiazole derivative, specifically a thio compound, due to the presence of a thiol (-SH) group. It is also categorized under organic compounds and heterocycles.
The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-thiol typically involves several methods, including:
The general procedure for synthesizing 5-Phenyl-1,3,4-thiadiazole-2-thiol includes:
The molecular formula of 5-Phenyl-1,3,4-thiadiazole-2-thiol is , with a molecular weight of approximately 194.27 g/mol. The structure features:
Key structural data include:
Property | Value |
---|---|
Molecular Formula | C8H6N2S2 |
Molecular Weight | 194.27 g/mol |
Melting Point | 213°C to 215°C |
CAS Number | 5585-19-3 |
5-Phenyl-1,3,4-thiadiazole-2-thiol participates in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 5-Phenyl-1,3,4-thiadiazole-2-thiol involves its interaction with specific biological targets:
Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways and altering gene expression profiles .
The physical properties of 5-Phenyl-1,3,4-thiadiazole-2-thiol include:
Chemical properties include:
Relevant analyses have shown its potential reactivity in various chemical environments .
5-Phenyl-1,3,4-thiadiazole-2-thiol has several scientific applications:
5-Phenyl-1,3,4-thiadiazole-2-thiol (CAS: 5585-19-3; MW: 194.27 g/mol) represents a privileged scaffold in modern anticancer drug design. Characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms, this compound exhibits a melting point range of 213–215°C and is commercially available at 96% purity [4] [5]. Its structural architecture combines electron-deficient carbon atoms (C2/C5) with a nucleophilic thiol group at C2, enabling diverse chemical modifications and biomolecular interactions. The phenyl ring at C5 enhances lipophilicity, facilitating membrane permeability—a critical property for intracellular drug targeting [4]. As a solid with the SMILES notation "S=C1NN=C(S1)C1=CC=CC=C1", this compound serves as a versatile precursor for generating bioactive derivatives through alkylation, acylation, and condensation reactions [5].
The 1,3,4-thiadiazole nucleus demonstrates exceptional anticancer versatility, evidenced by FDA-approved drugs like litronesib and filanesib that target kinesin spindle proteins in proliferating cells [2]. This scaffold's efficacy stems from three key properties:
Table 1: Electronic Properties of 1,3,4-Thiadiazole vs. Bioisosteres
Parameter | 1,3,4-Thiadiazole | Pyrimidine | 1,3,4-Oxadiazole |
---|---|---|---|
Aromaticity Index | Moderate | High | Moderate |
Dipole Moment (D) | 3.5–4.2 | 2.1–2.5 | 1.8–2.4 |
σ-Hole Depth (kcal/mol) | 2.8–3.5 | Absent | 1.2–1.8 |
Log P (Unsubstituted) | 1.2–1.5 | 0.4–0.7 | 0.8–1.1 |
Thiadiazole-containing compounds consistently outperform oxadiazole analogs in anticancer assays. For instance, honokiol-thiadiazole hybrids (e.g., compound 8a) exhibited IC₅₀ values of 1.62–4.61 µM across seven cancer lines, while oxadiazole replacements showed 3–12-fold reduced potency (IC₅₀ = 18.75–60.62 µM) [2]. This superiority is attributed to enhanced DNA affinity and improved intracellular accumulation.
5-Phenyl-1,3,4-thiadiazole-2-thiol functions as a strategic pyrimidine mimetic due to its isoelectronic relationship with nucleic acid bases. The thiadiazole ring replicates pyrimidine's electronic distribution, with nitrogen atoms serving as hydrogen bond acceptors and the thiol group acting as a hydrogen bond donor [2] [4]. This bioisosterism enables competitive inhibition of DNA-processing enzymes through:
Table 2: Bioisosteric Equivalence to Nucleic Acid Components
Thiadiazole Feature | Biological Counterpart | Interaction Type |
---|---|---|
N3-N4 bridge | Pyrimidine N1-N3 | H-bond acceptor to DNA polymerase |
C2=S group | Cytosine N-H | H-bond donor to guanine residue |
C5-phenyl ring | Sugar moiety | Hydrophobic pocket occupancy |
Electron density at S | Phosphate oxygen | Electrostatic recognition |
Molecular docking confirms that 5-phenyl-1,3,4-thiadiazole-2-thiol derivatives establish 2.8–3.2 Å hydrogen bonds with DNA backbone phosphates and intercalate between adenine-thymine base pairs with binding energies of -8.2 to -9.7 kcal/mol [8]. These interactions directly impair DNA replication fidelity in rapidly dividing cancer cells.
The therapeutic journey of 1,3,4-thiadiazoles began with carbonic anhydrase inhibitors like acetazolamide in the 1950s. The 21st century witnessed strategic incorporation of anticancer warheads, culminating in clinically advanced agents like litronesib [2]. Key milestones include:
Table 3: Evolution of Key Thiadiazole Anticancer Agents
Era | Representative Compound | Mechanistic Insight | Cell Line Activity |
---|---|---|---|
1950–2000 | Acetazolamide | Carbonic anhydrase inhibition | Not applicable |
2009 | Bis-sulfonamide-thiadiazole (1) | CA IX/XII inhibition + DNA intercalation | HCT116 GI₅₀ = 3.29 µg/mL |
2011 | Ciprofloxacin-thiadiazole (1e) | Topoisomerase II poisoning + DNA damage | MCF-7 IC₅₀ = 3.26 µM |
2014 | Phenylacetamide-thiadiazole (3d) | Caspase activation + tubulin depolymerization | SKNMC IC₅₀ = 4.5 ± 0.035 µM |
2020s | Honokiol-thiadiazole (8a) | FAK inhibition + antimetastatic | A549 IC₅₀ = 1.62 µM |
Recent innovations focus on hybrid molecules like 5-(2,4-dihydroxyphenyl)-2-(4-chlorophenylamino)-1,3,4-thiadiazole (23), which simultaneously targets tubulin polymerization and focal adhesion kinase (FAK) signaling pathways [8]. This multi-target approach overcomes compensatory resistance mechanisms in heterogeneous tumors.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0